molecular formula C9H9FN2O3 B8028071 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine

Cat. No.: B8028071
M. Wt: 212.18 g/mol
InChI Key: GWDFGVZTTAZFLQ-UHFFFAOYSA-N
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Description

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine is a chemical compound that belongs to the class of pyridines. This compound is characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethoxylation: The cyclopropylmethoxy group can be attached through nucleophilic substitution reactions using cyclopropylmethanol and a suitable base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon (Pd/C).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The cyclopropylmethoxy group can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, Pd/C

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Acidic or basic conditions

Major Products

    Reduction: 6-(Cyclopropylmethoxy)-2-amino-3-nitropyridine

    Substitution: Various substituted pyridines depending on the nucleophile used

    Hydrolysis: 6-(Cyclopropylmethanol)-2-fluoro-3-nitropyridine

Scientific Research Applications

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluorine atom and cyclopropylmethoxy group can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Cyclopropylmethoxy)-2-fluoro-3-aminopyridine
  • 6-(Cyclopropylmethoxy)-2-chloro-3-nitropyridine
  • 6-(Cyclopropylmethoxy)-2-fluoro-4-nitropyridine

Uniqueness

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom enhances its metabolic stability, while the nitro group contributes to its potential biological activities.

Biological Activity

6-(Cyclopropylmethoxy)-2-fluoro-3-nitropyridine is a compound that has garnered attention due to its potential biological activity and applications in medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound belongs to the class of nitropyridines and is characterized by the presence of a cyclopropylmethoxy group, a fluorine atom, and a nitro group attached to the pyridine ring. Its molecular formula is C10_{10}H10_{10}F1_{1}N2_{2}O3_{3}, with a molecular weight of approximately 230.19 g/mol.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies have suggested that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is still limited.
  • Inhibition of Enzyme Activity : The compound has been investigated for its potential to inhibit specific enzymes involved in various biochemical pathways. For instance, it may act as an inhibitor of certain kinases or phosphatases, which are critical in cellular signaling and metabolism.
  • Neuropharmacological Effects : Given the structural similarities with other bioactive pyridine derivatives, there is potential for neuropharmacological applications. It may interact with neurotransmitter systems, although detailed pharmacodynamics are yet to be fully elucidated.

The mechanism by which this compound exerts its biological effects is not completely understood. However, it is hypothesized that:

  • The nitro group may undergo reduction to form reactive intermediates that can interact with cellular macromolecules.
  • The cyclopropylmethoxy group could facilitate binding to specific biological targets, enhancing selectivity and potency.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit cell proliferation in certain cancer cell lines, suggesting potential anticancer properties. The IC50_{50} values observed were promising but require further validation through in vivo studies.
  • Molecular Docking Studies : Computational modeling has indicated favorable binding interactions with target proteins involved in cancer progression and inflammation. These studies provide insights into how structural modifications might enhance efficacy.
  • Toxicology Assessments : Initial toxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations, but comprehensive toxicological evaluations are necessary before clinical application.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityReferences
6-Fluoro-3-nitropyridineStructureAntimicrobial
Cyclopropylmethoxy pyridinesStructureAnticancer
Nitro-pyridinesStructureEnzyme inhibitors

Properties

IUPAC Name

6-(cyclopropylmethoxy)-2-fluoro-3-nitropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c10-9-7(12(13)14)3-4-8(11-9)15-5-6-1-2-6/h3-4,6H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDFGVZTTAZFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=NC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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